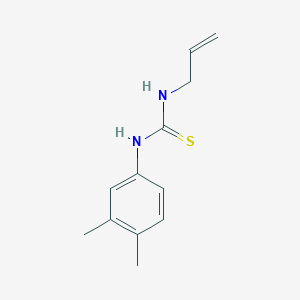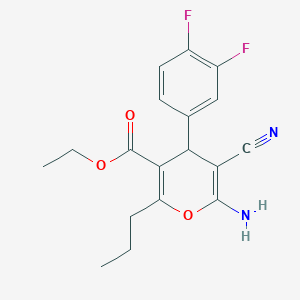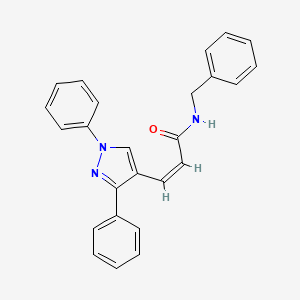
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide, also known as BH-1, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and other diseases. BH-1 has been extensively studied in vitro and in vivo, and its mechanism of action has been elucidated.
Mécanisme D'action
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide inhibits the activity of the transcription factor Myc by binding to its DNA-binding domain. This prevents Myc from binding to its target genes and activating their expression. Myc is a key regulator of cell growth and proliferation, and its overexpression is associated with many types of cancer. By inhibiting Myc activity, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its anti-cancer effects, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has also been shown to have anti-inflammatory and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide is its specificity for Myc, which makes it a valuable tool for studying the role of Myc in cancer and other diseases. However, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
Future research on 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could focus on improving its solubility and stability, as well as developing more potent analogs. In addition, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could be tested in animal models of cancer to further evaluate its therapeutic potential. Finally, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could be tested in combination with other cancer therapies to determine if it has synergistic effects.
Méthodes De Synthèse
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide can be synthesized using a multi-step process. The first step involves the reaction of 3-cyclohexen-1-one with hydrazine hydrate to form 3-cyclohexen-1-ylhydrazine. This intermediate is then reacted with 2-bromobenzoyl chloride to form 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide.
Applications De Recherche Scientifique
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to inhibit the activity of the oncogene c-Myc, which is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
2-bromo-N'-(cyclohex-3-ene-1-carbonyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-2,4-5,8-10H,3,6-7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSMCHYHNWIZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)



![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![N-dibenzo[a,c]phenazin-11-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B4976279.png)


![2-bromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4976296.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)

![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
